7-Fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of enantiomers of a structurally similar compound, 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, used in the treatment of heart failure, involved the use of optically active derivatives and was characterized by X-ray crystallography (Morita et al., 1994).
- Studies on the electrochemical properties of related fluoroquinolones have been reported, providing insights into their reduction mechanisms and acid-base equilibria, which are essential for understanding the drug action and stability (Srinivasu et al., 1999).
Antimicrobial Applications
- A series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which includes compounds similar to the requested chemical, showed potent antibacterial activity, particularly against gram-positive bacteria (Jung et al., 2001).
- Novel ofloxacin derivatives, which are structurally related, have been synthesized and evaluated for their antimycobacterial activities, demonstrating significant potential against mycobacterial infections (Dinakaran et al., 2008).
Synthesis of Antimicrobial Agents
- The synthesis of antimicrobial agents, specifically 7-(azole substituted)quinolones, which are similar in structure, demonstrated enhanced antibacterial potency when certain substituents were used, highlighting the importance of molecular modifications in drug development (Uno et al., 1987).
Properties
IUPAC Name |
7-fluoro-1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-2-4-12(5-3-11)9-22-10-15(18(24)21-20)17(23)14-7-6-13(19)8-16(14)22/h2-8,10H,9,20H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJIUGRXQPCVPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=C(C=C3)F)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328067 |
Source
|
Record name | 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478043-11-7 |
Source
|
Record name | 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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